
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Applications
Synthesis and Biological Activities A range of novel thioxoquinazolinone derivatives, including the compound of interest, have been synthesized from anthranilic acid. These compounds exhibited significant antimicrobial activities against various bacterial strains and fungi such as Staphylococcus aureus, Streptococcus aureus, Escherichia coli, Proteus vulgaris, Candida albicans, and Aspergillus niger. Additionally, some derivatives showed potent anticonvulsant activities, indicating potential therapeutic applications in preventing or reducing the severity of seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial and Analgesic Properties Other studies focused on synthesizing novel 4(3H)-quinazolinone derivatives with modifications such as Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, and pyrimidine. These compounds were screened for their potential anti-inflammatory and analgesic activities, highlighting their relevance in medical research and pharmaceutical applications (Farag et al., 2012).
Applications in Radioligand Development
Labeling and Evaluation of Radioligands The compound, as a quinoline-2-carboxamide derivative, was investigated for its potential as a radioligand for the visualization of peripheral benzodiazepine receptors. It was labeled with carbon-11 and tested for binding to peripheral benzodiazepine type receptors in various organs. The results suggested that the compound could be a promising radioligand for imaging with positron emission tomography, contributing to the advancement of diagnostic imaging in medical sciences (Matarrese et al., 2001).
Chemical Synthesis and Structural Characterization
Synthesis and Crystal Structure The compound was synthesized through base-catalyzed intramolecular nucleophilic cyclization, and its structure was confirmed through spectroscopic data and X-ray diffraction. This research provides valuable insights into the chemical synthesis and structural characterization of quinazolinone derivatives, essential for understanding their biological activities and potential applications in various fields (Saeed & Flörke, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-7-12-23-25(14-20)32-29(33(28(23)36)22-10-8-21(30)9-11-22)37-16-26(34)24-13-18(3)5-6-19(24)4/h5-14,17H,15-16H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMFQKWVVPOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2433442.png)
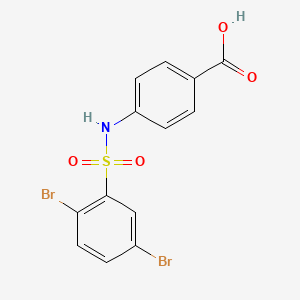
![N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide](/img/structure/B2433445.png)

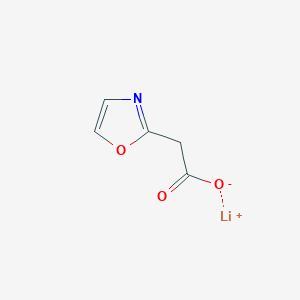
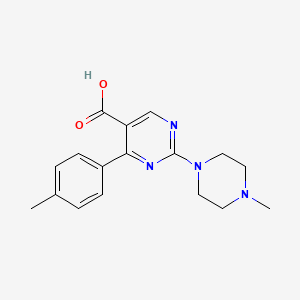

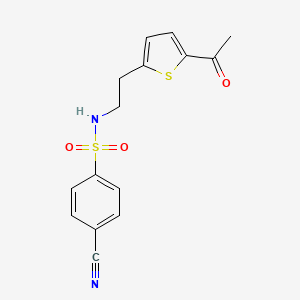
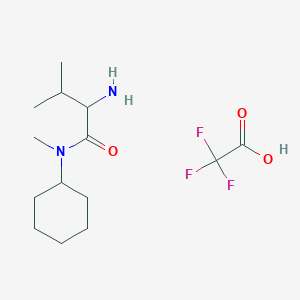
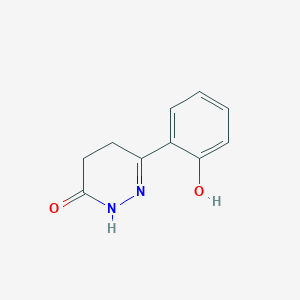
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2433458.png)
![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)

